(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-2-yl)methanone
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Description
(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-2-yl)methanone is a useful research compound. Its molecular formula is C20H28N4O3S2 and its molecular weight is 436.59. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
One of the primary research applications of compounds related to (4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-2-yl)methanone is in the field of anticancer drug development. Compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle, similar in structure to the compound , have shown promising results in inhibiting the growth of various cancer cell lines, including lung, kidney, breast, prostate, and ovarian cancers, as well as leukemia and melanoma (Kostyantyn Turov, 2020).
Antimicrobial Activity
Compounds structurally related to this compound have been studied for their antimicrobial properties. Certain derivatives have been synthesized and characterized, exhibiting moderate to good antimicrobial activity against various bacterial and fungal strains (P. Mhaske et al., 2014).
Anti-Mycobacterial Chemotypes
Research has identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold as new anti-mycobacterial chemotypes. Structurally diverse compounds based on this scaffold have demonstrated potential anti-tubercular activity against Mycobacterium tuberculosis, with some showing low cytotoxicity and good therapeutic index (S. Pancholia et al., 2016).
Insecticidal Activity
Another area of research for these compounds is their insecticidal activity. Certain derivatives have shown effectiveness against pests like armyworm, suggesting potential use in agricultural pest control (Chengrong Ding et al., 2019).
Properties
IUPAC Name |
[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpiperidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S2/c1-14-7-8-15(2)18-17(14)21-20(28-18)23-12-10-22(11-13-23)19(25)16-6-4-5-9-24(16)29(3,26)27/h7-8,16H,4-6,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTUMZQYLFMIBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4CCCCN4S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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